molecular formula C22H30N4O4 B3865261 N'~1~,N'~10~-bis[(5-methyl-2-furyl)methylene]decanedihydrazide

N'~1~,N'~10~-bis[(5-methyl-2-furyl)methylene]decanedihydrazide

Cat. No. B3865261
M. Wt: 414.5 g/mol
InChI Key: HRGLNGFNPXOJCB-DFEHQXHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'~1~,N'~10~-bis[(5-methyl-2-furyl)methylene]decanedihydrazide, commonly known as BMFH, is a chemical compound that has been extensively researched for its potential applications in various fields. BMFH is a bifunctional molecule that contains two hydrazide groups and two furan rings. The unique structure of BMFH makes it an attractive candidate for use in drug development, catalysis, and material science.

Mechanism of Action

The mechanism of action of BMFH is not fully understood. However, it is believed that the compound exerts its biological effects through the inhibition of enzymes involved in various cellular processes. BMFH has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. BMFH has also been shown to inhibit the activity of proteasomes, enzymes involved in protein degradation.
Biochemical and Physiological Effects:
BMFH has been shown to have a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. BMFH has also been shown to inhibit the replication of viruses, including HIV and hepatitis B virus. In addition, BMFH has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of BMFH is its versatility. The compound can be used in a variety of applications, including drug development and catalysis. BMFH is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of BMFH is its potential toxicity. The compound has been shown to have cytotoxic effects, which may limit its use in certain applications.

Future Directions

There are several future directions for research on BMFH. One area of research is the development of BMFH-based drugs for the treatment of cancer and viral infections. Another area of research is the development of BMFH-based catalysts for use in various chemical reactions. In addition, further studies are needed to fully understand the mechanism of action of BMFH and its potential toxicity.

Scientific Research Applications

BMFH has been extensively studied for its potential applications in drug development. The compound has been shown to have anticancer, antiviral, and antibacterial properties. BMFH has also been studied for its potential use as a catalyst in various reactions, including the oxidation of alcohols and the synthesis of heterocyclic compounds.

properties

IUPAC Name

N,N'-bis[(E)-(5-methylfuran-2-yl)methylideneamino]decanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4/c1-17-11-13-19(29-17)15-23-25-21(27)9-7-5-3-4-6-8-10-22(28)26-24-16-20-14-12-18(2)30-20/h11-16H,3-10H2,1-2H3,(H,25,27)(H,26,28)/b23-15+,24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGLNGFNPXOJCB-DFEHQXHXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)CCCCCCCCC(=O)NN=CC2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)CCCCCCCCC(=O)N/N=C/C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis[(E)-(5-methylfuran-2-yl)methylideneamino]decanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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